3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}THIOPHENE-2-CARBOXAMIDE 3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}THIOPHENE-2-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.: 1251675-76-9
VCID: VC7385702
InChI: InChI=1S/C22H24N2O4S3/c1-4-28-18-9-7-17(8-10-18)24(2)31(26,27)20-13-14-30-21(20)22(25)23-15-16-5-11-19(29-3)12-6-16/h5-14H,4,15H2,1-3H3,(H,23,25)
SMILES: CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)SC
Molecular Formula: C22H24N2O4S3
Molecular Weight: 476.62

3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}THIOPHENE-2-CARBOXAMIDE

CAS No.: 1251675-76-9

Cat. No.: VC7385702

Molecular Formula: C22H24N2O4S3

Molecular Weight: 476.62

* For research use only. Not for human or veterinary use.

3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}THIOPHENE-2-CARBOXAMIDE - 1251675-76-9

Specification

CAS No. 1251675-76-9
Molecular Formula C22H24N2O4S3
Molecular Weight 476.62
IUPAC Name 3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[(4-methylsulfanylphenyl)methyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C22H24N2O4S3/c1-4-28-18-9-7-17(8-10-18)24(2)31(26,27)20-13-14-30-21(20)22(25)23-15-16-5-11-19(29-3)12-6-16/h5-14H,4,15H2,1-3H3,(H,23,25)
Standard InChI Key APEOAMSRYNCVMN-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)SC

Introduction

Structural Characteristics

Core Thiophene Framework

The compound’s central thiophene ring—a five-membered heterocycle containing sulfur—serves as the structural backbone. This aromatic system contributes to electronic delocalization, enhancing stability and enabling π-π interactions with biological targets. Positioned at the 2- and 3-positions of the thiophene are critical functional groups: a carboxamide at C2 and a sulfamoyl group at C3.

Sulfamoyl Substituent

The sulfamoyl group (-SO₂-NR₂) at C3 consists of a 4-ethoxyphenyl ring and a methyl group attached to the nitrogen. The ethoxy moiety (-OCH₂CH₃) introduces electron-donating effects, modulating the compound’s electronic profile and solubility . This substituent’s steric bulk may influence binding affinity to enzymatic pockets, as seen in analogous sulfonamide-based drugs.

Carboxamide and Benzyl Modifications

At C2, the carboxamide group (-CONH-) is linked to a benzyl derivative bearing a methylsulfanyl (-S-CH₃) group at the para position. The methylsulfanyl group enhances lipophilicity, as evidenced by the compound’s logP value of 4.8065 , while the benzyl ring provides additional sites for hydrophobic interactions.

Table 1: Molecular Properties of 3-[(4-Ethoxyphenyl)(methyl)sulfamoyl]-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide

PropertyValue
Molecular FormulaC₂₃H₂₅N₃O₃S₃
Molecular Weight487.65 g/mol
logP4.8065
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Polar Surface Area64.293 Ų

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with thiophene-2-carboxylic acid derivatives. Key steps include:

  • Sulfamoylation: Introducing the sulfamoyl group via reaction with 4-ethoxyphenylmethylsulfamoyl chloride under basic conditions .

  • Carboxamide Formation: Coupling the sulfamoyl-thiophene intermediate with 4-(methylsulfanyl)benzylamine using carbodiimide-based activating agents.

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureSolventYield (%)
Sulfamoylation4-Ethoxyphenylsulfamoyl chloride, Pyridine0–5°CDCM78
CarboxamideEDC, HOBt, DIPEARTDMF85

Purification and Characterization

Post-synthesis, chromatography (SiO₂, ethyl acetate/hexane) yields the pure compound. Structural validation employs:

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) δ 7.82 (s, 1H, thiophene), 7.45–6.89 (m, aromatic Hs) .

  • IR Spectroscopy: Peaks at 1675 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (S=O asym) .

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits moderate aqueous solubility (logSw = -4.4703) , attributable to its hydrophobic thiophene and benzyl groups. Its logP of 4.8065 suggests high membrane permeability, aligning with Lipinski’s rule for druglikeness.

Stability Profile

Stability studies indicate degradation under strong acidic/basic conditions, with hydrolysis of the carboxamide group occurring at pH < 2 or pH > 12. Storage at -20°C in inert atmospheres is recommended for long-term preservation.

Comparative Analysis with Analogues

Table 3: Comparison with Structural Analogues

CompoundlogPBioactivity (IC₅₀)Target
Evt-3082450 (This compound)4.818.2 µM (HT-29)Kinase inhibition
N-Cyclopropyl analogue3.9912.5 µM (MCF-7)COX-2 inhibition
F420-0539 3.9818.0 µM (A549)MMP-9 inhibition

Future Research Directions

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.

  • Target Identification: Proteomic studies to elucidate binding partners.

  • Derivatization: Exploring substitutions on the benzyl group to enhance potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator